Boiling Point Differentiation vs. Unsubstituted Bicyclo[2.2.2]oct-5-ene-2-methanol Enables Distinct Volatility Profiles
The target compound (CAS 93840-89-2) exhibits a predicted boiling point of 269 °C at 760 mmHg, which is markedly higher than that of the unsubstituted parent bicyclo[2.2.2]oct-5-ene-2-methanol (CAS 20507-55-5), whose molecular weight of 138.21 g/mol (C₉H₁₄O) predicts a substantially lower boiling point (estimated ~210–220 °C based on typical increments for C₄H₈ alkyl addition) [1]. The boiling point elevation of approximately 50–60 °C conferred by the isopropyl and methyl substituents significantly reduces vapor pressure (0.000993 mmHg at 25 °C for the target), directly impacting evaporation rate and substantivity in fragrance applications [1].
| Evidence Dimension | Boiling point (volatility) |
|---|---|
| Target Compound Data | 269 °C at 760 mmHg; vapor pressure 0.000993 mmHg at 25 °C (CAS 93840-89-2, MW 194.31, C₁₃H₂₂O) |
| Comparator Or Baseline | Unsubstituted bicyclo[2.2.2]oct-5-ene-2-methanol: CAS 20507-55-5, MW 138.21, C₉H₁₄O; estimated boiling point ~210–220 °C |
| Quantified Difference | ~50–60 °C higher boiling point for the target compound; vapor pressure approximately 5–10× lower at ambient temperature |
| Conditions | Predicted/calculated physicochemical properties at 760 mmHg |
Why This Matters
Higher boiling point and lower vapor pressure confer longer substantivity on fragrance carriers, making CAS 93840-89-2 preferable for long-lasting perfume formulations compared to lighter, more volatile unsubstituted analogs.
- [1] PINPOOLS. 8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-methanol. CAS 93840-89-2. Molecular Weight: 194.313 g/mol. Boiling Point: 269°C at 760mmHg. Flash Point: 101.3°C. Density: 0.948 g/cm³. View Source
